{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride

Catalog No.
S3119358
CAS No.
2174007-99-7
M.F
C9H18ClNO
M. Wt
191.7
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamin...

CAS Number

2174007-99-7

Product Name

{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.7

InChI

InChI=1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)7-11-8;/h2-7,10H2,1H3;1H

InChI Key

MIDJDXKPCROKDN-UHFFFAOYSA-N

SMILES

CC12CCC(CC1)(CO2)CN.Cl

Solubility

not available

{1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride is a bicyclic compound characterized by its unique oxabicyclo structure. This compound features a bicyclic framework containing an oxygen atom, which contributes to its distinct chemical properties. Its molecular formula is C10H17ClNC_{10}H_{17}ClN with a molecular weight of approximately 188.71 g/mol. The compound is often utilized in various chemical and biological research contexts due to its structural characteristics and potential biological activities .

There is no scientific research currently available describing a specific mechanism of action for this compound.

Limitations and Future Research

The analysis presented here is limited by the lack of scientific literature on {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride.

Future research could involve:

  • Synthesis and characterization of the compound to determine its physical and chemical properties.
  • Investigation of potential biological activities using in vitro and in vivo models.
  • Computational modeling to predict the interaction of the molecule with biological targets.

The reactivity of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride can be attributed to the presence of the amine functional group, which can participate in nucleophilic substitution reactions. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in organic synthesis and medicinal chemistry. Common reactions include:

  • Nucleophilic Substitution: The amine group can react with alkyl halides to form secondary or tertiary amines.
  • Acid-Base Reactions: The compound can act as a base, reacting with acids to form salts.
  • Condensation Reactions: It can participate in reactions with carbonyl compounds to form imines or enamines.

Preliminary studies suggest that {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride may exhibit modulatory effects on G protein-coupled receptors, particularly GPR120, which is implicated in insulin secretion and metabolic regulation . This suggests potential applications in treating metabolic disorders such as diabetes.

The synthesis of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride typically involves the following steps:

  • Formation of the Bicyclic Structure: Starting materials such as cyclohexanone derivatives are reacted under specific conditions (e.g., metalation with lithium reagents) to form the bicyclic core.
  • Introduction of Functional Groups: The amine group is introduced through reductive amination or direct amination methods.
  • Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting metabolic pathways.
  • Chemical Research: Serving as a building block for synthesizing more complex molecules.
  • Biological Studies: Investigating the role of G protein-coupled receptors in metabolic processes.

Studies on the interactions of {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride with various biological targets are essential for understanding its pharmacological potential. Initial findings indicate interactions with GPR120, suggesting that it may influence insulin secretion and glucose metabolism . Further research is needed to elucidate the full spectrum of its interactions and effects on cellular pathways.

Several compounds share structural similarities with {1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride, including:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-3-(4-methoxyphenyl)propylamineSimilar amine structureDifferent substituents affecting receptor binding
1-(3-Chlorophenyl)-N-methylpropan-1-amineContains aromatic ringPotentially different biological activity profiles
1-MethylcyclopentylamineBicyclic structure but lacks oxygenSimpler structure may lead to different reactivity

These compounds differ primarily in their substituents and functional groups, which influence their biological activity and chemical reactivity.

Dates

Modify: 2024-04-14

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